Digalactosyldiacylglycerol
Overview
Description
Digalactosyldiacylglycerol is a neutral glycolipid where two residues of galactose are bound to the glycerol at the sn-3 position to form a hydrophilic head group, while the sn-1 and sn-2 positions of the glycerol backbone are esterified with two acyl chains . It is a major constituent of the thylakoid membranes in chloroplasts and is essential for the organization and function of the photosynthetic machinery in plants .
Biochemical Analysis
Biochemical Properties
Digalactosyldiacylglycerol is integral to various biochemical reactions, particularly in photosynthetic organisms. It interacts with several enzymes and proteins, including this compound synthase, which catalyzes its formation from monogalactosyldiacylglycerol and UDP-galactose . Additionally, this compound is involved in the assembly and stabilization of photosynthetic complexes, such as photosystem II and light-harvesting complexes . These interactions are crucial for maintaining the structural integrity and functionality of the thylakoid membranes.
Cellular Effects
This compound significantly impacts various cellular processes, particularly in photosynthetic cells. It influences cell function by affecting the organization and stability of thylakoid membranes, which are essential for efficient photosynthesis . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of photosynthetic complexes and other membrane-associated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteins and enzymes involved in photosynthesis. It is essential for the formation and stability of the photosystem II complex and the light-harvesting complex II . This compound also influences enzyme activity by modulating the lipid environment of the thylakoid membranes, which can affect the binding and function of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under optimal conditions but can degrade under stress conditions, such as high light intensity or nutrient deprivation . Long-term effects on cellular function include alterations in photosynthetic efficiency and membrane integrity .
Dosage Effects in Animal Models
While this compound is primarily studied in photosynthetic organisms, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects, including potential toxic or adverse effects at high doses . Threshold effects observed in these studies indicate that maintaining an optimal concentration of this compound is crucial for its beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and photosynthesis. It is synthesized from monogalactosyldiacylglycerol and UDP-galactose by the enzyme this compound synthase . This compound also participates in the metabolic flux of galactolipids, influencing the levels of other metabolites in the thylakoid membranes .
Transport and Distribution
Within cells, this compound is transported and distributed primarily in the thylakoid membranes of chloroplasts. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in these membranes . The distribution of this compound is crucial for maintaining the structural and functional integrity of the thylakoid membranes.
Subcellular Localization
This compound is predominantly localized in the thylakoid membranes of chloroplasts, where it plays a critical role in photosynthesis . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the thylakoid membranes . This localization is essential for its activity and function in photosynthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Digalactosyldiacylglycerol is synthesized in plants through the action of this compound synthase enzymes. The enzyme catalyzes the transfer of a galactose moiety from UDP-galactose to monogalactosyldiacylglycerol, forming this compound . The reaction can be represented as: [ \text{UDP-galactose} + \text{monogalactosyldiacylglycerol} \rightarrow \text{UDP} + \text{this compound} ]
Industrial Production Methods: In industrial settings, this compound can be produced using genetically modified organisms that express the necessary synthase enzymes. For example, Escherichia coli can be engineered to co-express monogalactosyldiacylglycerol synthase and this compound synthase to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Digalactosyldiacylglycerol primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed by lipases to release free fatty acids and galactose .
Common Reagents and Conditions:
Hydrolysis: Lipases are commonly used to hydrolyze this compound under mild aqueous conditions.
Esterification: Fatty acids can be esterified to the glycerol backbone using acyltransferases in the presence of acyl-CoA.
Major Products:
Hydrolysis: Free fatty acids and galactose.
Esterification: Modified this compound with different fatty acid chains.
Scientific Research Applications
Chemistry: Digalactosyldiacylglycerol is used as a model compound to study the properties of glycolipids and their interactions with proteins and other lipids in membranes .
Biology: In biological research, this compound is essential for studying the structure and function of thylakoid membranes in chloroplasts. It plays a crucial role in the assembly and stability of photosynthetic complexes .
Medicine: Recent studies have shown that this compound and its derivatives have anti-inflammatory properties, making them potential candidates for therapeutic applications .
Industry: In the food industry, this compound is used as an emulsifier and stabilizer in various products .
Mechanism of Action
Digalactosyldiacylglycerol exerts its effects by integrating into the thylakoid membranes of chloroplasts, where it stabilizes the photosynthetic protein complexes and facilitates efficient electron transport during photosynthesis . It interacts with other lipids and proteins to maintain the structural integrity and functionality of the thylakoid membranes .
Comparison with Similar Compounds
Monogalactosyldiacylglycerol: Another major glycolipid in thylakoid membranes, differing by having only one galactose residue.
Sulfoquinovosyldiacylglycerol: A sulfolipid found in thylakoid membranes, contributing to the negative charge of the membrane.
Uniqueness: Digalactosyldiacylglycerol is unique in its ability to form a bilayer structure in the thylakoid membranes, which is essential for the proper functioning of the photosynthetic machinery. Its dual galactose residues provide additional stability and interaction sites compared to monogalactosyldiacylglycerol .
Properties
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXMUPATKGLZAP-DXLAUQRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103106 | |
Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145033-48-3 | |
Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.